

Comparative Analysis: Octodrine (DMHA) vs. DMAA (1,3-Dimethylamylamine)

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Compound of Interest		
Compound Name:	Octodrine	
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A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparative analysis of **octodrine**, also known as dimethylhexylamine (DMHA), and 1,3-dimethylamylamine (DMAA). Both are sympathomimetic stimulants that have been ingredients in dietary supplements, particularly those marketed for athletic performance and weight loss.[1][2] This analysis focuses on their pharmacological mechanisms, physiological effects, and toxicological profiles, supported by available experimental data.

Executive Summary

Octodrine and DMAA are structurally similar aliphatic amines that exert their effects primarily through interaction with the sympathetic nervous system.[2][3] Both were initially developed for medicinal purposes, such as nasal decongestion, before being largely withdrawn from approved medical use.[4][5] Their re-emergence in dietary supplements has raised significant safety concerns, leading to regulatory actions by agencies like the U.S. Food and Drug Administration (FDA).[6][7] While DMAA has been more extensively studied, significant data gaps remain for both compounds, particularly concerning long-term safety and direct comparative pharmacology in humans.[5][8]

Pharmacological Profile

The primary mechanism of action for both **octodrine** and DMAA is their sympathomimetic effect, mimicking the actions of endogenous catecholamines like norepinephrine.[1][2] This



leads to vasoconstriction, an increase in blood pressure, and central nervous system stimulation.[4][5]

Mechanism of Action:

- Octodrine (DMHA): Described as a central nervous system stimulant that increases the uptake of dopamine and noradrenaline.[2][5][9] It is also characterized as an α-adrenergic agonist.[5] Animal studies suggest it can increase cardiac rate and myocardial contractility.[2]
- DMAA: Functions as a competitive inhibitor of the norepinephrine transporter (NET) and, to a
 lesser extent, the dopamine transporter (DAT).[10] This inhibition leads to increased levels of
 these neurotransmitters in the synaptic cleft. Recent studies show DMAA binds to the S1
 substrate binding site on the DAT, inducing conformational changes similar to amphetamine.
 [10][11] It has a greater preference for NET over DAT compared to d-amphetamine.[10]

Quantitative Pharmacological Data

Directly comparative quantitative data is scarce. The following table summarizes key values extracted from separate studies.



Parameter	Octodrine (DMHA)	DMAA (1,3- Dimethylamylamin e)	Source
Receptor/Transporter Interaction	α-adrenergic agonist; increases dopamine & noradrenaline uptake	Competitive inhibitor of NET (IC50: 0.41 μM) and DAT	[5][10]
Binding Affinity (DAT)	Not explicitly quantified	Binding affinity to S1 site: -4.3 ± 0.5 kcal/mol (vs. d- amphetamine: -5.5 ± 0.3 kcal/mol)	[10]
Pharmacokinetics (Human)	Heptaminol is an active metabolite.	Terminal half-life: 8.45 ± 1.88 hours (for a 25 mg dose)	[6][12]
Oral clearance: 20.02 ± 5 L/h (for a 25 mg dose)	[12]		
Detectable in urine for up to 105 hours postadministration.	[1]	_	

Physiological and Toxicological Comparison

Both compounds can elicit significant cardiovascular and neurological effects. The adverse events associated with DMAA are more extensively documented due to its wider use and subsequent regulatory scrutiny.[7][13]



Effect Category	Octodrine (DMHA)	DMAA (1,3- Dimethylamylamin e)	Source
Cardiovascular Effects	Increased blood pressure and cardiac output in animals.[6] Reported side effects include hypertension and rapid heartbeat. [2][5]	Dose-dependent elevation in blood pressure.[1] A 75 mg dose can increase mean blood pressure by 16 mmHg.[1] Associated with tachycardia, myocardial infarction, and cardiac arrest.[4] [14][15]	[1][2][4][5][6][14][15]
Neurological/CNS Effects	Central nervous system stimulant.[2] Effects may include euphoria, alertness, and increased pain threshold.[5] Reported adverse effects include mood swings, anxiety, and tremor.[5]	Stimulant effects similar to amphetamine.[13] Can fully substitute for cocaine in drug discrimination studies in rats.[4] Associated with agitation, dizziness, headache, and hemorrhagic stroke.[4]	[2][4][5][13]
Toxicity (LD50)	Data not readily available in recent literature.	IV LD50 (mice): 39 mg/kg	[7]
IV LD50 (rats): 72.5 mg/kg	[7]		

[6][7][13]



Regulatory Status (U.S.)

Considered an unsafe food additive; not legal for use in dietary supplements.[6] Banned from dietary supplements;

considered an illegal

ingredient by the FDA.

[7][13]

Visualized Data and Protocols Chemical Structures

The structural similarity between the two molecules is a key determinant of their comparable sympathomimetic activity.

Octodrine (2-amino-6-methylheptane)

DMAA (1,3-dimethylamylamine)

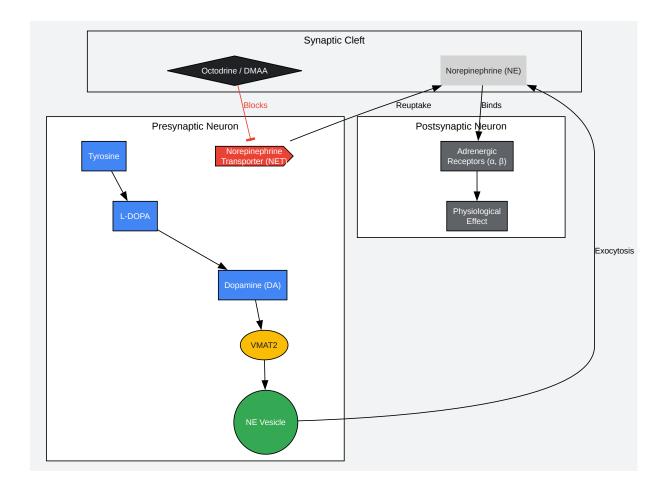
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Caption: Chemical structures of **Octodrine** and DMAA.

Signaling Pathway: Sympathomimetic Action

Both compounds act as indirect sympathomimetics by increasing the concentration of norepinephrine (NE) in the synaptic cleft, which then acts on postsynaptic adrenergic receptors.





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Caption: Mechanism of sympathomimetic stimulants on a neuron.

Experimental Protocols

Detailed experimental data from head-to-head trials is limited. The methodologies below are generalized from studies investigating the pharmacological properties of DMAA.

Protocol 1: Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol is based on methodologies used to determine how DMAA interacts with the dopamine transporter.[11]



- Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and geneticin for selection).
- Assay Preparation: Cells are plated in 96-well plates and grown to confluence. On the day of the assay, growth media is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
- Inhibition Assay:
 - Cells are pre-incubated for 10 minutes at room temperature with varying concentrations of the test compound (DMAA) or a known inhibitor (e.g., cocaine) in KRH buffer.
 - A mixture of [3H]dopamine (radioligand) and unlabeled dopamine is added to each well to initiate the uptake reaction.
 - The reaction is allowed to proceed for a specified time (e.g., 5-10 minutes) at room temperature.
- Termination and Measurement:
 - Uptake is terminated by rapidly washing the cells three times with ice-cold KRH buffer to remove extracellular radioligand.
 - o Cells are lysed using a scintillation cocktail or lysis buffer.
 - The radioactivity within the cells, representing the amount of [3H]dopamine taken up, is measured using a liquid scintillation counter.
- Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a potent DAT inhibitor (e.g., nomifensine). Specific uptake is calculated by subtracting nonspecific uptake from total uptake. IC50 values (the concentration of the compound that inhibits 50% of specific uptake) are determined by non-linear regression analysis.

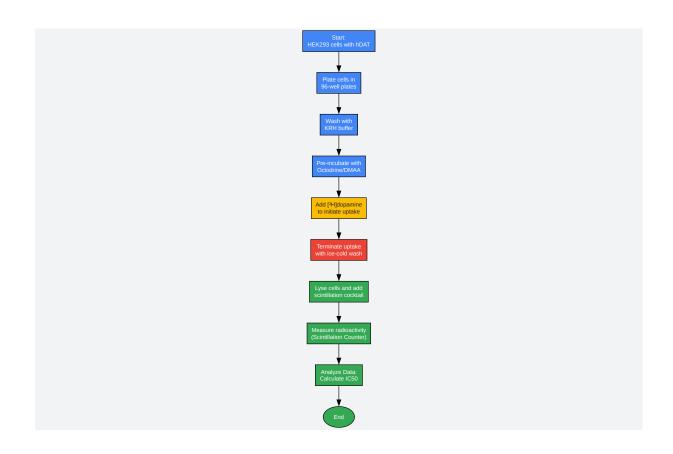
Protocol 2: In Vivo Cardiovascular Assessment in Animal Models



This protocol describes a general procedure for evaluating the effects of these stimulants on blood pressure and heart rate, as performed in early animal studies.[4]

- Animal Model: Anesthetized dogs or cats are commonly used. Anesthesia is induced and maintained with an appropriate agent (e.g., pentobarbital).
- Surgical Preparation:
 - The trachea is cannulated to ensure a patent airway.
 - The femoral artery is cannulated and connected to a pressure transducer to continuously monitor arterial blood pressure.
 - The femoral vein is cannulated for intravenous administration of the test compounds.
 - Heart rate is derived from the blood pressure waveform or via ECG electrodes.
- Drug Administration:
 - A baseline period of stable heart rate and blood pressure is established.
 - Octodrine or DMAA is administered intravenously at escalating doses.
 - A sufficient time interval is allowed between doses to observe the peak effect and return to baseline.
- Data Acquisition: Blood pressure (systolic, diastolic, mean) and heart rate are continuously recorded using a data acquisition system.
- Data Analysis: The change in blood pressure and heart rate from baseline is calculated for each dose. Dose-response curves are generated to compare the potency and efficacy of the compounds.





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Caption: Experimental workflow for a DAT uptake inhibition assay.

Conclusion

Both **octodrine** and DMAA are potent sympathomimetic stimulants with significant physiological activity. DMAA's pharmacology, particularly its interaction with catecholamine transporters, is better characterized.[10] Conversely, detailed mechanistic and safety data for **octodrine** in humans are largely derived from older, less comprehensive studies or inferred from its structural similarity to DMAA.[2][16] The primary data indicates that both substances pose considerable cardiovascular risks, including significant increases in blood pressure.[1][2] [6] The lack of modern, controlled clinical trials for **octodrine** makes a definitive comparison of potency and safety challenging.[8] Given the documented adverse events and regulatory actions against both compounds, their use outside of controlled research settings presents



serious health risks.[14][17] Further research is required to fully elucidate the comparative pharmacology and toxicology of these two stimulants.

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